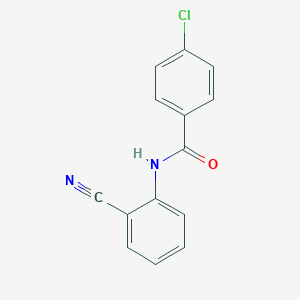

4-chloro-N-(2-cyanophenyl)benzamide

Description

Properties

Molecular Formula |

C14H9ClN2O |

|---|---|

Molecular Weight |

256.68g/mol |

IUPAC Name |

4-chloro-N-(2-cyanophenyl)benzamide |

InChI |

InChI=1S/C14H9ClN2O/c15-12-7-5-10(6-8-12)14(18)17-13-4-2-1-3-11(13)9-16/h1-8H,(H,17,18) |

InChI Key |

SMDZPUUENODYML-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-chloro-N-(2-cyanophenyl)benzamide has been explored for its potential therapeutic properties:

- Anticancer Activity : Studies have indicated that this compound exhibits inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown efficacy against various types of cancer by targeting specific cellular pathways involved in proliferation and survival .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against different bacterial strains, demonstrating promising results that warrant further exploration for potential drug development .

Biochemical Probes

The compound serves as a biochemical probe to study enzyme interactions:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes, making it valuable for understanding biochemical pathways and developing enzyme inhibitors .

Synthetic Intermediate

In synthetic chemistry, this compound acts as a versatile building block:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, enabling the development of new materials and pharmaceuticals .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on HepG2 liver cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 1.30 µM, indicating strong potential for liver cancer treatment. The study also explored combination therapies with standard chemotherapeutics, revealing enhanced efficacy when used together .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of the compound was tested against various bacterial strains. The results showed notable inhibition zones, suggesting its potential application as an antimicrobial agent. Further studies are warranted to explore its mechanism of action and optimize its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-N-(3-chlorophenyl)benzamide

- Substituents : A para-Cl on the benzoyl group and a meta-Cl on the aniline ring.

- Structural Features : Theoretical DFT calculations (B3LYP/6-311+G(d,p)) predict bond lengths (C–Cl: 1.742 Å, C=O: 1.223 Å) that closely match experimental X-ray diffraction (XRD) data, with deviations <1% .

- Hydrogen Bonding: Unlike the 2-cyanophenyl derivative, this compound lacks strong electron-withdrawing groups (e.g., –CN), leading to weaker H-bond networks but stronger van der Waals interactions.

N-(2-Chloro-4-cyanophenyl)benzamide

- Substituents : –Cl at position 2 and –CN at position 4 on the aniline ring.

- Synthesis: Prepared via nucleophilic acyl substitution, leveraging the electron-deficient 2-chloro-4-cyanoaniline to enhance reactivity toward benzoyl chloride derivatives .

- Crystallinity: The –CN group facilitates π-stacking interactions, enhancing thermal stability compared to non-cyano analogs.

Functional Group Variations

4-Chloro-N-(2-phenoxyphenyl)benzamide

- Substituents: A phenoxy group replaces the –CN group.

- H-Bond Motifs: Forms extended C11(5) chains via H-bonds between the amide oxygen and phenoxy H-atoms, contrasting with the discrete C–H/π interactions in the 2-cyanophenyl derivative .

- Conformational Rigidity: The phenoxy group introduces steric hindrance, reducing planarity (interplanar angle: ~10°) compared to the fully planar 2-cyanophenyl analog .

4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propylbenzamide

Data Table: Key Structural and Physical Properties

Implications for Material and Pharmaceutical Design

- Crystal Engineering: The H-bond and π-interaction patterns in this compound provide a template for designing co-crystals with tunable mechanical properties .

- Drug Development: Hybrid derivatives (e.g., sulfonamide-benzamides) show promise as nonlinear optical (NLO) materials or protease inhibitors due to enhanced electronic delocalization and bioavailability .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-chloro-N-(2-cyanophenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-chlorobenzoyl chloride and 2-cyanoaniline in anhydrous dichloromethane, using triethylamine as a base. Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 molar ratio of acid chloride to amine) and temperature control (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Characterization by / NMR and FT-IR is critical to confirm the amide bond formation and absence of unreacted starting materials .

Q. How can X-ray crystallography determine the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100–290 K resolves the compound’s planar benzamide core and dihedral angles between aromatic rings. Hydrogen bonding (N–H⋯O=C) and π-π stacking interactions stabilize the crystal lattice. Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL, achieving R-factors < 0.05. Crystallographic data should be cross-validated with Cambridge Structural Database entries for related chlorobenzamides .

Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and partial charges. Solvent effects (e.g., chloroform) are modeled using the polarizable continuum model (PCM). Molecular docking studies assess potential bioactivity by simulating interactions with target proteins (e.g., kinases), using AutoDock Vina with Lamarckian genetic algorithms .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, CN) influence the compound’s reactivity in nucleophilic substitution or catalytic cross-coupling reactions?

- Methodological Answer : The chloro and cyano groups activate the benzamide core toward Suzuki-Miyaura coupling (Pd(PPh), KCO, DMF/HO) at the para-chloro position. Kinetic studies (HPLC monitoring) reveal rate constants dependent on substituent electronic parameters (Hammett σ values). Competing pathways, such as hydrolysis of the cyano group under acidic conditions, require pH-controlled environments (pH 7–9) to stabilize intermediates .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved for structurally similar derivatives?

- Methodological Answer : Discrepancies in C–Cl bond lengths (1.72–1.76 Å) may arise from thermal motion or resolution limits. High-resolution SCXRD (synchrotron radiation, λ = 0.4133 Å) reduces measurement errors. Hirshfeld surface analysis quantifies intermolecular contacts, while multipole refinement (HARt method) accounts for electron density distortions. Cross-validation with neutron diffraction data (where available) enhances accuracy .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic SAR involves synthesizing analogs with substituent variations (e.g., replacing Cl with CF or adjusting the cyano position). In vitro assays (e.g., enzyme inhibition IC) are paired with molecular dynamics simulations (GROMACS) to correlate structural flexibility with activity. QSAR models (CoMFA, CoMSIA) identify key pharmacophores, prioritizing derivatives with logP < 3.5 and polar surface area < 90 Ų for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.